Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate
Description
Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate (CAS: 1284460-72-5) is an organic compound featuring a propanoate ester backbone substituted with a 2,3-dichlorophenyl group at the 3-position and a ketone group at the 2-position. Its molecular formula is $ \text{C}{10}\text{H}{8}\text{Cl}{2}\text{O}{3} $, with a molecular weight of 247.08 g/mol. The compound is primarily utilized in laboratory research, as indicated by supplier data, and its structural features make it a candidate for studying halogenated aromatic systems in medicinal and agrochemical contexts .
The methyl ester group enhances solubility in organic solvents, while the ketone group offers a site for further chemical modifications.
Properties
Molecular Formula |
C10H8Cl2O3 |
|---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4H,5H2,1H3 |
InChI Key |
LQJDFSPERWLISD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2,3-dichlorophenyl)-2-oxopropanoic acid+methanolacid catalystMethyl 3-(2,3-dichlorophenyl)-2-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 3-(2,3-dichlorophenyl)-2-oxopropanoic acid.
Reduction: Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dichlorophenyl Substituents
Table 1: Key Compounds for Comparison
Detailed Analysis
Substituent Position Effects
- 2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl: The target compound’s 2,3-dichlorophenyl group creates distinct steric and electronic effects compared to the 3,4-dichloro substitution in methyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate. The 2,3-substitution may enhance π-π stacking in aromatic interactions, while 3,4-substitution could improve hydrophobic binding in biological systems .
Functional Group Variations
- Ester-Ketone vs. Urea or Dihydropyridine :
- The ester-ketone system in the target compound offers sites for nucleophilic attack (e.g., hydrolysis), whereas urea derivatives exhibit hydrogen-bonding capabilities critical for herbicidal activity .
- Clevidipine’s dihydropyridine core enables redox-mediated calcium channel modulation, a mechanism absent in simpler esters like the target compound .
Physicochemical Properties
- Solubility and Reactivity: The methyl ester in the target compound improves solubility in non-polar solvents compared to urea derivatives, which are more polar.
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